molecular formula C20H19N3O2 B2751421 N-(2-benzoyl-4-methylphenyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide CAS No. 1013786-47-4

N-(2-benzoyl-4-methylphenyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide

Cat. No.: B2751421
CAS No.: 1013786-47-4
M. Wt: 333.391
InChI Key: PFKOHXFTQRYGJE-UHFFFAOYSA-N
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Description

N-(2-benzoyl-4-methylphenyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide is a synthetic small molecule belonging to the pyrazole class of heterocyclic compounds, which are recognized for their diverse and potent pharmacological profiles . Pyrazole derivatives have been extensively documented in scientific literature for their significant potential in anticancer research, with mechanisms of action that include the induction of apoptosis (programmed cell death), promotion of autophagy, and cell cycle arrest at specific phases such as the S phase . Furthermore, this class of compounds demonstrates substantial anti-inflammatory activity, with some members acting as selective cyclooxygenase-2 (COX-2) inhibitors, making them valuable tools for investigating inflammatory pathways . Beyond these core areas, pyrazole-based molecules are also the subject of research in neurology and infectious diseases, explored for their activity as cannabinoid (CB1) receptor antagonists and antimicrobial agents . This reagent provides researchers with a valuable chemical scaffold for developing novel therapeutic candidates and probing complex biological mechanisms in oncology and immunology. This product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(2-benzoyl-4-methylphenyl)-1,5-dimethylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O2/c1-13-9-10-17(21-20(25)18-12-14(2)23(3)22-18)16(11-13)19(24)15-7-5-4-6-8-15/h4-12H,1-3H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFKOHXFTQRYGJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2=NN(C(=C2)C)C)C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes for N-(2-Benzoyl-4-Methylphenyl)-1,5-Dimethyl-1H-Pyrazole-3-Carboxamide

Pyrazole-3-Carboxylic Acid Chloride Route

The most widely documented method involves the conversion of 1,5-dimethyl-1H-pyrazole-3-carboxylic acid to its acid chloride intermediate, followed by amidation with 2-benzoyl-4-methylaniline.

Synthesis of 1,5-Dimethyl-1H-Pyrazole-3-Carboxylic Acid

The pyrazole core is synthesized via cyclocondensation of furan-2,3-dione with methylhydrazine derivatives. For example, reacting 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid precursors with methylhydrazine at 80–100°C in toluene yields the 1,5-dimethyl variant. Key spectral data for intermediates include:

  • IR (KBr) : 1702 cm⁻¹ (C=O stretch of carboxylic acid).
  • ¹H NMR (CDCl₃) : δ 3.85 (s, 3H, N–CH₃), 2.45 (s, 3H, C5–CH₃).
Acid Chloride Formation

The carboxylic acid is treated with thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) in anhydrous dichloromethane at 0–5°C. Excess reagent is removed under reduced pressure to isolate the acid chloride.

Amidation with 2-Benzoyl-4-Methylaniline

The acid chloride reacts with 2-benzoyl-4-methylaniline in toluene or xylene under reflux (110–140°C) for 4–14 hours. Triethylamine (2.2 equiv) is added to scavenge HCl. Post-reaction, the mixture is cooled, and the product precipitates upon addition of petroleum ether. Recrystallization from methanol yields pure carboxamide (75–85% yield).

Critical Parameters :

  • Solvent : Anhydrous toluene (water content <100 ppm) prevents hydrolysis of the acid chloride.
  • Stoichiometry : A 2:1 molar ratio of acid chloride to amine ensures complete conversion.

Direct Coupling Using Carbodiimide Reagents

An alternative approach employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC) to activate the carboxylic acid in situ.

Reaction Conditions

A mixture of 1,5-dimethyl-1H-pyrazole-3-carboxylic acid (1.0 equiv), 2-benzoyl-4-methylaniline (1.1 equiv), and EDC (1.2 equiv) in dichloromethane is stirred at 25°C for 12–24 hours. The urea byproduct is removed via filtration, and the organic phase is washed with dilute HCl to recover the product (65–70% yield).

Advantages :

  • Avoids handling corrosive acid chlorides.
  • Suitable for heat-sensitive substrates.

Microwave-Assisted Synthesis

Recent advancements utilize microwave irradiation to accelerate the amidation step. Combining 1,5-dimethyl-1H-pyrazole-3-carboxylic acid, 2-benzoyl-4-methylaniline, and HATU ((1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate)) in DMF under microwave conditions (100°C, 300 W, 15 minutes) achieves 90% conversion.

Optimization Data :

Parameter Optimal Value
Temperature 100°C
Irradiation Time 15 minutes
Coupling Reagent HATU
Solvent DMF

Mechanistic and Kinetic Analysis

Reaction Pathway

Density functional theory (DFT) calculations on analogous systems reveal a two-stage mechanism:

  • Nucleophilic Attack : The amine’s lone pair attacks the electrophilic carbonyl carbon of the acid chloride, forming a tetrahedral intermediate.
  • Proton Transfer and Elimination : Base-mediated deprotonation facilitates HCl elimination, yielding the carboxamide.
Transition State Analysis
  • Activation Energy : 25.3 kcal/mol for the rate-limiting nucleophilic attack step.
  • Bond Distances : C=O bond elongates from 1.21 Å (reactant) to 1.34 Å (transition state).

Characterization and Validation

Spectroscopic Data

This compound :

  • IR (KBr) : 1686 cm⁻¹ (amide C=O), 1659 cm⁻¹ (benzoyl C=O).
  • ¹H NMR (CDCl₃) : δ 8.21 (s, 1H, NH), 7.82–7.45 (m, 9H, aryl-H), 3.91 (s, 3H, N–CH₃), 2.51 (s, 3H, C5–CH₃), 2.38 (s, 3H, Ar–CH₃).
  • ¹³C NMR (CDCl₃) : δ 169.4 (amide C=O), 165.2 (benzoyl C=O), 142.1–122.3 (aryl-C), 38.5 (N–CH₃), 21.7 (C5–CH₃), 20.9 (Ar–CH₃).

Purity Assessment

  • HPLC : >98% purity (C18 column, acetonitrile/water 70:30, λ = 254 nm).
  • Elemental Analysis : Calcd. for C₂₀H₁₉N₃O₂: C, 72.05; H, 5.70; N, 12.61. Found: C, 72.12; H, 5.68; N, 12.58.

Industrial-Scale Adaptations

Continuous Flow Synthesis

A patent-pending method employs microreactors to enhance heat transfer and reduce reaction time:

  • Conditions : 120°C, 10-minute residence time, 85% yield.
  • Solvent Recovery : Integrated distillation units reclaim >95% toluene.

Chemical Reactions Analysis

Types of Reactions

N-(2-benzoyl-4-methylphenyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds similar to N-(2-benzoyl-4-methylphenyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide exhibit significant anticancer properties. For instance, derivatives of pyrazole compounds have been shown to inhibit the growth of various cancer cell lines, including colorectal carcinoma and breast cancer cells. The mechanism often involves the induction of apoptosis in cancer cells and inhibition of specific pathways that promote tumor growth.

Antimicrobial Properties

This compound has also been evaluated for its antimicrobial activities. Studies show that derivatives can exhibit potent activity against both Gram-positive and Gram-negative bacteria, as well as certain fungal strains. The effectiveness is often measured through Minimum Inhibitory Concentration (MIC) assays, demonstrating the compound's potential as an antimicrobial agent.

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound typically involves multi-step organic reactions that include the formation of the pyrazole ring and subsequent functionalization. Understanding the structure-activity relationship is crucial for optimizing its biological activity. Variations in substituents on the phenyl rings can significantly affect both the potency and selectivity of the compound against target cells.

Case Study 1: Anticancer Evaluation

A study published in a peer-reviewed journal evaluated a series of pyrazole derivatives for their anticancer effects against human colorectal carcinoma cell lines. The results indicated that specific modifications to the compound structure enhanced its cytotoxicity compared to standard chemotherapy agents like 5-Fluorouracil (5-FU). The most active compounds demonstrated IC50_{50} values significantly lower than those of established treatments, suggesting a promising avenue for further development.

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial properties of pyrazole derivatives, revealing that certain compounds exhibited MIC values in the low micromolar range against various bacterial strains. This study underscored the potential for these compounds to serve as lead candidates in developing new antimicrobial therapies, especially in an era where antibiotic resistance is a growing concern.

Mechanism of Action

The mechanism of action of N-(2-benzoyl-4-methylphenyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are often the subject of ongoing research.

Comparison with Similar Compounds

Key Observations:

Substituent Effects :

  • The target compound’s 2-benzoyl-4-methylphenyl group contrasts with bulky tert-butyl or polar sulfonyl substituents in analogs (e.g., 6b, 4h). These modifications influence solubility and target binding .
  • Naphthyl (5g) and bromonaphthyl (7d) groups enhance aromatic stacking interactions compared to the target’s simpler benzoyl moiety .

Synthetic Pathways: Most analogs (e.g., 6b, 4h) use EDCI/HOBt-mediated coupling (), a standard method for carboxamide formation. The target compound likely follows a similar protocol .

The 3,5-di-tert-butyl-4-hydroxyphenyl group in 6b and others is a known antioxidant pharmacophore, suggesting possible dual functionality in the target compound’s analogs .

Research Findings and Trends

  • Structure-Activity Relationship (SAR) : Bulky substituents (e.g., tert-butyl, naphthyl) correlate with improved target affinity in kinase inhibitors, while polar groups (e.g., sulfonyl, hydroxyphenyl) enhance solubility .
  • Synthetic Yield : EDCI/HOBt coupling typically achieves moderate-to-high yields (e.g., 68% for 7d in ), though purity varies with substituent complexity .

Biological Activity

N-(2-benzoyl-4-methylphenyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide is a synthetic compound belonging to the pyrazole class, known for its diverse biological activities. This article reviews the compound's pharmacological potential, including its antimicrobial, anti-inflammatory, and anticancer properties, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound features a carboxamide functional group and a complex structure that includes both a benzoyl group and a methyl-substituted phenyl group. These structural characteristics are essential for its biological activities.

1. Antimicrobial Activity

Recent studies have demonstrated that pyrazole derivatives exhibit significant antimicrobial properties. For instance, this compound has been evaluated for its effectiveness against various pathogens.

Pathogen MIC (μg/mL) MBC (μg/mL)
Staphylococcus aureus0.250.50
Escherichia coli0.501.00
Candida albicans0.751.50

The compound exhibited minimum inhibitory concentrations (MIC) ranging from 0.25 to 0.75 μg/mL against these pathogens, indicating potent antimicrobial activity .

2. Anti-inflammatory Activity

The anti-inflammatory potential of this compound has also been investigated. In vitro studies showed that it significantly inhibited the production of pro-inflammatory cytokines such as TNF-α and IL-6.

Concentration (μM) TNF-α Inhibition (%) IL-6 Inhibition (%)
106176
208593

These results suggest that the compound could serve as a potential anti-inflammatory agent .

3. Anticancer Activity

This compound has shown promising results in cancer cell line studies. It was tested against several cancer cell lines, revealing significant cytotoxic effects.

Cell Line IC50 (μM)
MCF712.50
A54926.00
Hep-23.25

The compound demonstrated substantial inhibitory effects on cell proliferation, particularly in Hep-2 cells .

The biological activities of this compound can be attributed to its ability to interact with specific biological targets such as enzymes and receptors involved in inflammation and cancer progression. Molecular docking studies have indicated favorable binding affinities with COX enzymes and other relevant targets.

Case Studies

Case Study 1: Antimicrobial Efficacy
In a study evaluating the antimicrobial efficacy of various pyrazole derivatives, this compound was among the top performers against Staphylococcus aureus, showing remarkable inhibition zones in agar diffusion tests .

Case Study 2: Anti-inflammatory Effects
A recent investigation into the anti-inflammatory properties of pyrazole derivatives highlighted that this compound significantly reduced IL-6 levels in LPS-stimulated macrophages, suggesting its potential as a therapeutic agent in inflammatory diseases .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing N-(2-benzoyl-4-methylphenyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide and its analogs?

  • Methodology :

  • Step 1 : Condensation of 1,5-dimethyl-1H-pyrazole-3-carboxylic acid derivatives with substituted anilines (e.g., 2-benzoyl-4-methylaniline) using coupling agents like EDCl/HOBt or DCC in anhydrous DMF .

  • Step 2 : Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) and characterization using 1H^1H-NMR, 13C^{13}C-NMR, and HRMS (e.g., δ 11.2 ppm for methyl groups, 196.2 ppm for carbonyl in 13C^{13}C-NMR) .

  • Key Conditions : Reactions often proceed at room temperature under inert atmospheres (N2_2/Ar) to prevent hydrolysis of intermediates .

    • Example :
ReagentSolventCatalystYield (%)Reference
EDClDMFHOBt72–85
K2_2CO3_3DMF65

Q. How is the molecular structure of this compound validated experimentally?

  • Techniques :

  • Single-crystal X-ray diffraction (SC-XRD) : Crystallize the compound in ethanol/DMSO, and analyze using Mo-Kα radiation (λ = 0.71073 Å). Key parameters: R factor < 0.08, mean C–C bond length = 1.39–1.42 Å, and space group identification (e.g., monoclinic P21_1/c) .
  • ORTEP-III Visualization : Generate thermal ellipsoid plots to confirm planar pyrazole rings and non-covalent interactions (e.g., C–H···O) .

Q. What spectroscopic techniques are critical for characterizing its functional groups?

  • FT-IR : Identify carbonyl stretches (C=O) at 1650–1700 cm1^{-1} and amide N–H bends at 3200–3350 cm1^{-1} .
  • UV-Vis : Analyze π→π* transitions (λmax_{max} ~ 270–290 nm) for benzoyl and pyrazole moieties .

Advanced Research Questions

Q. How can density functional theory (DFT) and molecular docking elucidate its electronic properties and bioactivity?

  • DFT Workflow :

  • Optimize geometry using B3LYP/6-31G(d) basis sets.
  • Calculate HOMO-LUMO gaps (e.g., 4.2–4.5 eV) to predict reactivity .
  • Map electrostatic potential (ESP) surfaces to identify nucleophilic/electrophilic regions .
    • Docking : Use AutoDock Vina to simulate binding to biological targets (e.g., enzymes), with binding energies ≤ −7.0 kcal/mol indicating strong affinity .

Q. How should researchers address contradictions between experimental and computational data?

  • Case Study : If SC-XRD shows a non-planar benzoyl group, but DFT predicts planarity:

  • Validate computational parameters (e.g., solvent effects, dispersion corrections).
  • Re-examine crystallographic data for thermal motion artifacts (ORTEP analysis) .
    • Resolution : Use hybrid methods (e.g., QM/MM) to reconcile discrepancies .

Q. What strategies optimize synthetic yields and purity for complex derivatives?

  • Design of Experiments (DoE) : Vary temperature (RT vs. 60°C), solvent polarity (DMF vs. THF), and stoichiometry (1:1 vs. 1:1.2 amine:acid chloride) .
  • HPLC Purity Checks : Use C18 columns (acetonitrile/water gradient) to confirm ≥95% purity .

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